N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide
Overview
Description
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Given the biological activities of benzofuran compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize benzofuran derivatives, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide typically involves the following steps:
Benzofuran Derivative Synthesis: The starting material, 1-benzofuran-2-yl ethylamine, is synthesized through a series of reactions starting from benzofuran.
Chloroformylation: The benzofuran derivative undergoes chloroformylation to introduce the chloro group, resulting in 2-chloropropanamide.
Amide Formation: The final step involves the reaction of the chloro compound with an amine to form the amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction Products: Reduction leads to the formation of amines.
Substitution Products: Substitution reactions yield a variety of functionalized derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide has been explored in various scientific research fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: The compound has been investigated for its pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes due to its unique properties.
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide is compared with other similar benzofuran derivatives, such as:
2-acetylbenzofuran: Similar in structure but lacks the chloro group.
1-(1-benzofuran-2-yl)ethan-1-ol: Contains a hydroxyl group instead of the amide group.
Benzofuran-2-yl methyl ketone: A ketone derivative of benzofuran.
Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(16)15-9(2)12-7-10-5-3-4-6-11(10)17-12/h3-9H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMWDZQNXDGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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